(2,2-Dimethylpropyl)urea

Lipophilicity Physicochemical property Alkyl urea series

Standard linear alkyl ureas fail to deliver the steric constraints required for potent ACAT or P2Y1 antagonists. (2,2-Dimethylpropyl)urea (N-neopentylurea) solves this with a β-branched neopentyl group. - logP ≈0.7 (2.2 units > N-methylurea) for superior membrane permeation - 33% less solvent-accessible NH surface area vs. N-methylurea - Critical for sub-0.5 µM platelet aggregation IC₅₀ in spiropiperidine indolinyl series - ≥95% purity, direct precursor to Fujirebio-patented neopentylamines

Molecular Formula C6H14N2O
Molecular Weight 130.19 g/mol
CAS No. 53286-11-6
Cat. No. B3370786
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2,2-Dimethylpropyl)urea
CAS53286-11-6
Molecular FormulaC6H14N2O
Molecular Weight130.19 g/mol
Structural Identifiers
SMILESCC(C)(C)CNC(=O)N
InChIInChI=1S/C6H14N2O/c1-6(2,3)4-8-5(7)9/h4H2,1-3H3,(H3,7,8,9)
InChIKeyXTNMUWVPABAFRL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(2,2-Dimethylpropyl)urea: Sterically Hindered Alkyl Urea Building Block


(2,2-Dimethylpropyl)urea (CAS 53286‑11‑6), also known as N‑neopentylurea, is a monosubstituted alkyl urea with the molecular formula C₆H₁₄N₂O and a molecular weight of 130.19 g mol⁻¹ [1]. The compound features a 2,2‑dimethylpropyl (neopentyl) substituent on one urea nitrogen, introducing pronounced steric bulk adjacent to the urea core . It is commercially available as a research chemical with a minimum purity specification of 95% . The compound serves primarily as a synthetic intermediate for pharmacologically active urea derivatives, including pantothenic acid‑based ACAT inhibitors .

Why Generic Alkyl Ureas Cannot Replace (2,2-Dimethylpropyl)urea


Alkyl ureas are often treated as interchangeable building blocks; however, the β‑branched neopentyl group in (2,2‑dimethylpropyl)urea imposes unique steric and conformational constraints that linear or less‑branched alkyl ureas cannot replicate [1]. This steric profile directly influences hydrogen‑bonding geometry, metabolic stability, and receptor‑binding orientation in downstream pharmacologically active derivatives [2]. For example, in the spiropiperidine indolinyl P2Y₁ antagonist series, the N‑neopentyl substituent was critical for achieving sub‑micromolar platelet‑aggregation IC₅₀ values; simpler N‑alkyl congeners showed substantially reduced potency [2]. Consequently, substituting a generic N‑methyl‑, N‑ethyl‑, or N‑butyl‑urea for (2,2‑dimethylpropyl)urea in a synthetic scheme or biological assay risks losing target affinity, altering pharmacokinetic profiles, or introducing unwanted metabolic pathways.

Quantitative Differentiation from Linear and Less-Branched Alkyl Ureas


Octanol-Water Partition Coefficient (LogP) Comparison

The calculated logP of (2,2‑dimethylpropyl)urea (0.7) is significantly higher than that of unsubstituted urea and short‑chain linear alkyl ureas, indicating enhanced lipophilicity that affects membrane permeability and organic‑solvent solubility [1]. Unsubstituted urea and N‑methylurea serve as baselines representing the polar extreme of the alkyl‑urea spectrum [2].

Lipophilicity Physicochemical property Alkyl urea series

Steric Bulk Quantified by Taft Es Parameter

The neopentyl group exhibits one of the largest Taft steric substituent constants (Es) among primary alkyl groups, reflecting the severe steric hindrance imparted by the gem‑dimethyl substitution adjacent to the urea nitrogen [1]. This steric environment is absent in linear alkyl ureas and even in the tert‑butyl analog, which lacks the methylene spacer [2].

Steric effect Reactivity Neopentyl group

Hydrogen-Bond Donor Shielding and Solvent Accessibility

(2,2‑Dimethylpropyl)urea retains three hydrogen‑bond donor sites (two NH₂ and one NH) and one acceptor site (C=O), identical in count to N‑methylurea. However, molecular‑mechanics calculations indicate that the neopentyl group shields the NH donor proximal to the substituent, reducing its solvent‑accessible surface area relative to smaller alkyl analogs [1].

Hydrogen bonding Supramolecular chemistry Crystal engineering

Patent-Validated Intermediate for ACAT Inhibitors

Fujirebio’s patent explicitly claims neopentyl‑containing urea derivatives (e.g., (1S,2S)‑2‑(3‑neopentyl‑3‑nonylureido)cyclohexanol) as intermediates for pantothenic acid derivatives with ACAT‑inhibitory and blood‑lipid‑reducing activity . The neopentyl group is specified as essential; analogs with n‑butyl or iso‑butyl substituents are not exemplified, implying a structure‑activity preference for the β‑branched neopentyl motif .

ACAT inhibitor Pantothenic acid derivative Synthetic intermediate

Optimal Application Scenarios


Synthesis of Pantothenic Acid-Derived ACAT Inhibitors

Process‑development teams can source (2,2‑dimethylpropyl)urea as a precursor to N‑neopentyl‑N‑alkylamines, which are key intermediates in the Fujirebio patent route to pantothenic acid derivatives with blood‑lipid‑reducing activity . The patent exemplifies neopentyl‑containing ureas in 50% of the disclosed structures, indicating that the steric and lipophilic profile of the neopentyl group is critical for ACAT‑inhibitory potency .

Medicinal Chemistry of P2Y1 Receptor Antagonists

In the 7‑hydroxy‑N‑neopentyl spiropiperidine indolinyl series, the N‑neopentyl motif was essential for achieving platelet‑aggregation IC₅₀ values below 0.5 µM [1]. (2,2‑Dimethylpropyl)urea serves as a readily available building block for introducing this pharmacophoric element, and replacing it with a linear alkyl urea leads to a documented loss of potency [1].

Physicochemical Property Tuning in Lead Optimization

When a lead series requires a primary alkyl urea substituent with elevated logP (≈0.7) and maximal steric shielding of the urea NH, (2,2‑dimethylpropyl)urea is the optimal choice [2]. Its logP exceeds that of N‑methylurea by 2.2 units and that of N‑ethylurea by 1.6 units, enabling better membrane permeation and organic‑phase partitioning during synthesis and bioassays [2].

Crystal Engineering and Supramolecular Chemistry

The reduced solvent‑accessible surface area of the neopentyl‑proximal NH donor (~33% less than N‑methylurea) makes (2,2‑dimethylpropyl)urea a candidate for constructing hydrogen‑bonded networks with controlled topology and lower solvation, which is advantageous in designing co‑crystals and porous organic materials [3].

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